molecular formula C7H12N2O B14313312 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 116089-28-2

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14313312
CAS No.: 116089-28-2
M. Wt: 140.18 g/mol
InChI Key: UZLBRIQTFZQBMQ-UHFFFAOYSA-N
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Description

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dihydro-1,2,4-triazin-6(1H)-ones with suitable reagents . Another approach is the condensation of 1,2-bielectrophiles with aminoguanidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where an amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

116089-28-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-amino-1,5,5-trimethylpyrrol-2-one

InChI

InChI=1S/C7H12N2O/c1-7(2)5(8)4-6(10)9(7)3/h4H,8H2,1-3H3

InChI Key

UZLBRIQTFZQBMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)N1C)N)C

Origin of Product

United States

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